1,4,7,10-Tetraazacyclododecane tetrahydrochloride

Coordination Chemistry Formulation Science Aqueous Synthesis

Cyclen tetrahydrochloride (CAS 10045-25-7) is the essential DOTA precursor for MRI contrast agents and targeted radiopharmaceuticals. Its tetrahydrochloride salt form provides >50 mg/mL aqueous solubility vs. <1 mg/mL for the free base, eliminating organic co-solvent interference during metal complexation. The 12-membered cyclen ring confers superior thermodynamic stability to Gd(III) complexes compared to 14-membered cyclam analogs-critical for reproducible clinical-grade chelator synthesis. - ≥98% purity ensures high-yield DOTA derivatization with minimal side-product profiles. - Hygroscopic solid; store under inert gas at room temperature. - Not DEA-controlled; REACH-registered intermediate for professional R&D use.

Molecular Formula C8H21ClN4
Molecular Weight 208.73 g/mol
CAS No. 10045-25-7
Cat. No. B161692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,7,10-Tetraazacyclododecane tetrahydrochloride
CAS10045-25-7
Molecular FormulaC8H21ClN4
Molecular Weight208.73 g/mol
Structural Identifiers
SMILESC1CNCCNCCNCCN1.Cl
InChIInChI=1S/C8H20N4.ClH/c1-2-10-5-6-12-8-7-11-4-3-9-1;/h9-12H,1-8H2;1H
InChIKeyFCBMQXSGMDFCSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclen Tetrahydrochloride Overview


1,4,7,10-Tetraazacyclododecane tetrahydrochloride (CAS 10045-25-7), commonly known as cyclen tetrahydrochloride, is a 12-membered macrocyclic tetraamine hydrochloride salt. It serves as a fundamental building block in coordination chemistry, particularly as a preorganized ligand scaffold for chelating metal ions [1]. The compound is a white to off-white crystalline solid, hygroscopic, and highly soluble in polar solvents like water and methanol [2]. Its primary value lies in its role as a synthetic precursor to more complex chelators, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which are critical components in magnetic resonance imaging (MRI) contrast agents and radiopharmaceuticals [1][2].

Why Cyclen Tetrahydrochloride Cannot Be Substituted


In procurement and research, the assumption that one macrocyclic tetraamine can freely substitute for another is invalid. The specific properties of 1,4,7,10-tetraazacyclododecane tetrahydrochloride are defined by its 12-membered ring (cyclen) core, which confers a distinct cavity size and coordination geometry compared to the 14-membered cyclam [1]. Furthermore, the tetrahydrochloride salt form provides significantly enhanced aqueous solubility compared to the free base, a critical factor for many synthetic and formulation workflows . These differences directly impact the thermodynamic stability and kinetic inertness of the resulting metal complexes, as well as the efficiency of downstream derivatization to create functional chelators like DOTA. The quantitative evidence below demonstrates why substituting cyclen tetrahydrochloride with analogs like cyclam derivatives, DOTA, or the free base cyclen can lead to altered complex stability, different reaction kinetics, or reduced solubility, thereby compromising experimental outcomes or final product performance.

Cyclen Tetrahydrochloride Quantitative Evidence


Enhanced Aqueous Solubility

The tetrahydrochloride salt form of cyclen exhibits significantly enhanced aqueous solubility compared to its free base counterpart. This difference is critical for applications requiring high ligand concentrations in aqueous media, such as metal complexation reactions or biological assays. The tetrahydrochloride salt has a reported solubility of 50 mg/mL in water, whereas the free base cyclen is only slightly soluble (<1 mg/mL) .

Coordination Chemistry Formulation Science Aqueous Synthesis

Ring Size Effect on Metal Complex Stability

The 12-membered ring of cyclen provides a distinct cavity size that influences the thermodynamic stability of its metal complexes. Studies comparing cyclen and cyclam derivatives show that for Gd(III) complexes, cyclen-based ligands consistently yield higher stability constants. For example, in a comparative review of tetraazacycle derivatives with methylphosphinic/phosphonic acid pendant arms, the stability constants for Gd(III) complexes were higher for cyclen derivatives than for their cyclam analogues, a trend attributed to the ring size effect [1].

Coordination Chemistry MRI Contrast Agents Radiopharmaceuticals

Purity Specification for DOTA Synthesis

For the synthesis of high-value derivatives like DOTA for clinical applications, the purity of the starting cyclen tetrahydrochloride is a critical quality attribute. Leading suppliers specify a minimum purity of ≥98.0% (by total nitrogen assay) for this compound, a benchmark that ensures low levels of ring-opened byproducts or other impurities that could compromise the yield and purity of the final chelator [1]. This specification is more stringent than the ≥95% purity commonly offered for general research-grade cyclen salts.

Chemical Synthesis Quality Control GMP Precursor

Kinetic Inertness of Cyclen-Based Complexes

The kinetic inertness of metal complexes is paramount for in vivo applications to prevent metal ion release and subsequent toxicity. Studies on copper(II) complexes of carboxymethyl-armed cyclen and cyclam derivatives have shown that while cross-bridged cyclam complexes exhibit the highest inertness, the cyclen-based analogs still demonstrate substantial kinetic stability [1]. The 12-membered cyclen ring provides a constrained coordination environment that, when properly functionalized, yields complexes with sufficient kinetic inertness for biomedical applications [2].

Kinetic Inertness In Vivo Stability Radiopharmaceuticals

Cyclen Tetrahydrochloride Applications


DOTA Chelator Synthesis for Clinical Imaging

This is the primary industrial application. The cyclen core is the essential building block for DOTA, which is the gold-standard chelator in FDA-approved MRI contrast agents (e.g., Dotarem) and therapeutic radiopharmaceuticals (e.g., 177Lu-DOTA-TATE). The ring size effect of the 12-membered cyclen core confers higher thermodynamic stability to Gd(III) complexes compared to 14-membered cyclam analogs [1]. Procurement of cyclen tetrahydrochloride with ≥98.0% purity is critical to ensure high yield and low impurity profiles in the multi-step synthesis of DOTA, meeting the stringent quality requirements for clinical applications. The high aqueous solubility of the tetrahydrochloride salt also facilitates the initial complexation and purification steps in aqueous media.

Smart MRI Contrast Agent Development

The 1,7-diacetate-4,10-diacetamide substituted cyclen structural unit is common to several responsive MRI contrast agents designed to sense physiological changes (e.g., Zn2+, Ca2+ fluctuations) [1]. The cyclen scaffold's well-defined coordination chemistry and the ability to selectively functionalize its four nitrogen atoms allow for the design of agents whose relaxivity is modulated by specific biological targets. The class-level evidence that cyclen-based Ln(III) complexes possess sufficient kinetic inertness for in vivo use supports their development as next-generation diagnostic tools.

Aqueous Coordination Chemistry Studies

The dramatically enhanced aqueous solubility of cyclen tetrahydrochloride (>50 mg/mL) compared to the free base (<1 mg/mL) makes it the preferred form for fundamental studies in aqueous coordination chemistry [1]. This property allows researchers to prepare high-concentration ligand solutions without the need for organic co-solvents, which could interfere with metal binding or spectroscopic measurements. It is particularly valuable for potentiometric titrations, UV-Vis spectroscopy, and the preparation of metal complexes in purely aqueous environments.

Novel Polyaza Polyphosphinate Ligand Synthesis

Cyclen tetrahydrochloride is a key starting material for synthesizing 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(methyleneethylphosphinic acid), a new class of macrocyclic polyaza polyphosphinate ligands [1]. These ligands are of interest for their potential applications in metal ion separation, catalysis, and as alternatives to carboxylate-based chelators in biomedical imaging. The use of the tetrahydrochloride salt ensures high reactivity and solubility in the phosphorylation reaction.

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